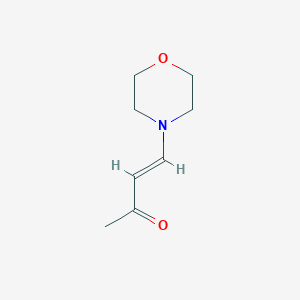

4-Morpholino-3-buten-2-one

説明

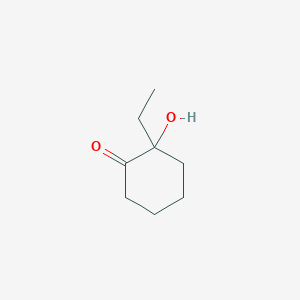

4-Morpholino-3-buten-2-one is a chemical compound with the molecular formula C8H13NO2 . It is a structure that contains total 24 bond(s); 11 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aliphatic) .

Synthesis Analysis

The synthesis of Morpholino oligonucleotides, which includes 4-Morpholino-3-buten-2-one, involves phosphoramidate P(V) chemistry . The synthesis of morpholino monomers, chlorophosphoramidate monomers, and solid-phase synthesis of short morpholino oligomers have been reported . Another synthesis method involves the aldol condensation reaction using benzaldehyde and acetone as the starting materials .Molecular Structure Analysis

The molecular structure of 4-Morpholino-3-buten-2-one consists of a morpholine ring attached to a 3-buten-2-one moiety . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

4-Phenyl-3-buten-2-one, a compound similar to 4-Morpholino-3-buten-2-one, has been shown to react with poorly nucleophilic aromatic amines such as nitroanilines and chloroanilines to afford (Z)-enaminones .科学的研究の応用

Complexation and Synthesis in Organometallic Chemistry

4-Morpholino derivatives have been used in the synthesis of various organometallic compounds. For instance, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2) were synthesized and complexed with palladium(II) and mercury(II), leading to the structural characterization of trans-Pd complexes (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Dynamic Features in Metal Complexes

Morpholine and its derivatives have also been integral in probing the dynamic features of metal complexes. For example, the treatment of specific ketones with morpholine yielded cyclopentadienamines, which upon further reactions led to the formation of amino-substituted bent metallocenes, characterized by X-ray diffraction and dynamic NMR spectroscopy (Knüppel et al., 2000).

Oxidation Studies

The oxidation of enamines like 4-(1-cyclohexen-1-yl)-morpholine has been studied using metal oxidants. The reaction products and mechanistic schemes of these oxidations provide insights into the complex interactions and transformations in organic chemistry (Corbani, Rindonek, & Scolastico, 1973).

QSAR Analysis and Antioxidant Potential

QSAR (Quantitative Structure-Activity Relationship) analysis of morpholine derivatives has been conducted to evaluate their potential as antioxidants. This analysis helps in understanding the correlation between molecular structure and antioxidant activity, aiding in the design of new potential antioxidants (Drapak et al., 2019).

Wittig–SNAr Reactions

Morpholine derivatives have been employed in novel Wittig–SNAr reactions. These reactions are significant for their high stereoselectivity and yield, forming new bonds under environmentally benign conditions. Such processes are crucial in the synthesis of intermediates for kinase inhibitors (Xu et al., 2015).

Antibiotic Activity Modulation

Research on 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative with a morpholine group, revealed its potential in modulating antibiotic activity against multidrug-resistant strains. This compound's interaction with other antibiotics has shown a reduction in the minimum inhibitory concentration (MIC) for certain microorganisms, indicating its role in enhancing antibiotic efficacy (Oliveira et al., 2015).

作用機序

Target of Action

4-Morpholino-3-buten-2-one, also known as (E)-4-Morpholinobut-3-en-2-one, is a type of Morpholino oligo . Morpholino oligos are uncharged molecules that block sites on RNA . They are specific, soluble, non-toxic, stable, and effective antisense reagents suitable for development as therapeutics . They are very versatile, targeting a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .

Mode of Action

The compound’s mode of action is attributed to its amino reductone structure. Morpholinos can block ribosome assembly and stop translation of a protein from an mRNA; bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .

Biochemical Pathways

Morpholinos have been used as gene knockdown reagents in cell cultures and in animals, bacteria, protists, plants, and fungi . The RNA-blocking property of Morpholinos has also been used to cause a range of different outcomes beyond simple gene knockdowns .

Pharmacokinetics

Once introduced into cells, morpholinos freely diffuse between the cytosol and nuclear compartments and bind complementary sequences of rna .

Result of Action

Morpholinos have different effects depending on the sort of target they bind . For example, they can block ribosome assembly and stop translation of a protein from an mRNA; bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing .

Action Environment

Morpholinos are known for their stability and effectiveness in a variety of environments, including cell cultures and various organisms .

Safety and Hazards

The safety data sheet for a similar compound, trans-4-Phenyl-3-buten-2-one, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has stated that 4-phenyl-3-butene-2-one is safe at the proposed normal use levels of 1 mg/kg complete feed for all animal species .

特性

IUPAC Name |

(E)-4-morpholin-4-ylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-3H,4-7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWAJRMCPJDYBX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholino-3-buten-2-one | |

CAS RN |

6051-55-4 | |

| Record name | NSC315564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B1658248.png)

![N-[2-[(4-fluorophenyl)methyl-[(3-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-N-(2-methylpropyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B1658249.png)

![3-[(2-Aminophenyl)sulfanyl]-3-(3,4-dimethoxyphenyl)-1-phenylpropan-1-one](/img/structure/B1658250.png)

![3-[(2-Aminophenyl)sulfanyl]-3-(2-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B1658252.png)

![2-[5-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1658258.png)

![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B1658260.png)

![N-[(Z)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B1658262.png)

![methyl 4-[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]benzoate](/img/structure/B1658264.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1658268.png)